4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline
CAS No.: 245039-48-9
Cat. No.: VC7877352
Molecular Formula: C15H9ClN4S
Molecular Weight: 312.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 245039-48-9 |
|---|---|
| Molecular Formula | C15H9ClN4S |
| Molecular Weight | 312.8 g/mol |
| IUPAC Name | 4-(4-chlorophenyl)sulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline |
| Standard InChI | InChI=1S/C15H9ClN4S/c16-10-5-7-11(8-6-10)21-15-14-19-17-9-20(14)13-4-2-1-3-12(13)18-15/h1-9H |
| Standard InChI Key | ZWPPEKVCEXTVJA-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C(C3=NN=CN23)SC4=CC=C(C=C4)Cl |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(C3=NN=CN23)SC4=CC=C(C=C4)Cl |
Introduction
4-[(4-Chlorophenyl)sulfanyl] triazolo[4,3-a]quinoxaline is a complex organic compound featuring a quinoxaline ring system fused with a triazole ring, and a sulfanyl group attached to a 4-chlorophenyl moiety. This compound is of interest due to its potential pharmacological and chemical properties, which are influenced by its unique structural components.
Synthesis and Chemical Reactivity
The synthesis of compounds similar to 4-[(4-Chlorophenyl)sulfanyl] triazolo[4,3-a]quinoxaline typically involves multi-step reactions that include the formation of the quinoxaline and triazole rings. Techniques such as refluxing in organic solvents or microwave-assisted synthesis are often employed to optimize yield and purity.
Biological and Pharmacological Activities
While specific biological activities of 4-[(4-Chlorophenyl)sulfanyl] triazolo[4,3-a]quinoxaline are not detailed in the search results, compounds with similar structures, such as triazolopyridines, have shown promising pharmacological properties, including antimalarial activity. The presence of a sulfanyl group and a chlorophenyl substituent can enhance interactions with biological targets, potentially contributing to therapeutic efficacy.
Environmental Considerations
For compounds like 4-[(4-Chlorophenyl)sulfanyl] triazolo[4,3-a]quinoxaline, environmental risk assessments are crucial, especially considering their potential ionization and partitioning in the environment. The octanol-water partition coefficient (KOW) and its pH-dependent variations are important for understanding environmental fate and bioavailability .
Data Table: Comparison of Related Compounds
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